Cas no 2172589-03-4 (4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid)

4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2172589-03-4
- 4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid
- EN300-1633435
- 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid
-
- インチ: 1S/C11H20O3S/c1-3-11(14,4-2)10(9(12)13)5-7-15-8-6-10/h14H,3-8H2,1-2H3,(H,12,13)
- InChIKey: CSWVTEULFOKERP-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C(=O)O)(CC1)C(CC)(CC)O
計算された属性
- せいみつぶんしりょう: 232.11331567g/mol
- どういたいしつりょう: 232.11331567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 82.8Ų
4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1633435-500mg |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 500mg |
$1027.0 | 2023-09-22 | ||
Enamine | EN300-1633435-100mg |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 100mg |
$943.0 | 2023-09-22 | ||
Enamine | EN300-1633435-5.0g |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 5.0g |
$3105.0 | 2023-07-10 | ||
Enamine | EN300-1633435-10000mg |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 10000mg |
$4606.0 | 2023-09-22 | ||
Enamine | EN300-1633435-2500mg |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 2500mg |
$2100.0 | 2023-09-22 | ||
Enamine | EN300-1633435-0.5g |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 0.5g |
$1027.0 | 2023-07-10 | ||
Enamine | EN300-1633435-0.05g |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 0.05g |
$900.0 | 2023-07-10 | ||
Enamine | EN300-1633435-10.0g |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 10.0g |
$4606.0 | 2023-07-10 | ||
Enamine | EN300-1633435-1.0g |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 1.0g |
$1070.0 | 2023-07-10 | ||
Enamine | EN300-1633435-5000mg |
4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |
2172589-03-4 | 5000mg |
$3105.0 | 2023-09-22 |
4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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3. Book reviews
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acidに関する追加情報
Chemical Profile of 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid (CAS No. 2172589-03-4)
4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid, identified by the CAS number 2172589-03-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The unique structural features of this molecule, particularly the presence of a pentyl side chain linked to a thiazole ring, make it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid consists of a thiazole core substituted with a carboxylic acid group at the 4-position and a pentyl chain attached to the 3-position of the thiazole ring. The hydroxyl group in the pentyl chain introduces additional functionalization possibilities, enabling various chemical modifications that could enhance its pharmacological properties. This structural configuration suggests potential interactions with biological targets, making it an intriguing subject for drug discovery and development.
In recent years, there has been a growing interest in thiazole derivatives due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring itself is known to be a key pharmacophore in many bioactive molecules, contributing to their efficacy in targeting specific disease pathways. The addition of a hydroxypentan-3-yl side chain in 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid may further modulate its biological activity by influencing solubility, metabolic stability, and binding affinity to biological receptors.
Recent studies have demonstrated that modifications to the side chains of thiazole derivatives can significantly alter their pharmacokinetic profiles and therapeutic potential. For instance, compounds with hydroxyl-containing side chains have shown enhanced bioavailability and reduced toxicity in preclinical studies. This has prompted researchers to explore novel synthetic routes for incorporating hydroxyl groups into thiazole-based scaffolds, with 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid being one such example.
The synthesis of 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid involves multi-step organic transformations, including thiolation reactions, carboxylation processes, and functional group interconversions. Advanced synthetic methodologies such as cross-coupling reactions and palladium-catalyzed transformations have been employed to achieve high yields and purity levels. These synthetic strategies are crucial for producing pharmaceutical intermediates with minimal impurities, ensuring their suitability for further development into drug candidates.
The potential applications of 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable building block for designing novel materials with specialized properties. For example, derivatives of this compound could be explored for their applications in polymer chemistry, where they might contribute to the development of biodegradable or conductive polymers.
In conclusion, 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid (CAS No. 2172589-03-4) represents an interesting compound with significant potential in pharmaceutical research and industrial applications. Its structural complexity and functional diversity position it as a promising candidate for further investigation into drug discovery, material science, and other interdisciplinary fields. Continued research into this compound will likely yield valuable insights into its biological activities and synthetic utility.
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